Thermodynamic Stability vs. Gold(I) Oxide (Au₂O) – Formation Energy from First-Principles DFT
Density functional theory (GGA) calculations comparing Au₂O₃ and Au₂O within the same study reveal a fundamental thermodynamic distinction: Au₂O₃ has a negative formation energy of –0.467 eV/atom, indicating energetic favorability relative to the elemental constituents, whereas Au₂O exhibits a positive formation energy of +0.228 eV/atom, classifying it as an endothermic and only metastable phase . This is corroborated by Materials Project data showing Au₂O₃ with a formation energy of –0.467 eV/atom and an energy above hull of 0.000 eV, confirming it lies on the convex hull of thermodynamic stability for the Au–O system . The practical consequence is that attempts to reduce Au₂O₃ under mild conditions yield metallic Au⁰ directly rather than a stable Au₂O intermediate, whereas Au₂O, if formed, spontaneously disproportionates or decomposes.
| Evidence Dimension | DFT formation energy (ΔE_f per atom) |
|---|---|
| Target Compound Data | Au₂O₃: –0.467 eV/atom (exothermic, stable) |
| Comparator Or Baseline | Au₂O: +0.228 eV/atom (endothermic, metastable only) |
| Quantified Difference | ΔΔE_f = 0.695 eV/atom (~67 kJ/mol difference); Au₂O₃ is thermodynamically favored by ~67 kJ·mol⁻¹ per atom |
| Conditions | DFT-GGA (PW91 functional), plane-wave pseudopotential method, Shi & Stampfl, Phys. Rev. B 75, 205125 (2007); Materials Project entry mp-27253 |
Why This Matters
For procurement decisions involving gold precursors intended for thermal reduction to metallic gold, Au₂O₃ guarantees a clean, single-step decomposition pathway (Au₂O₃ → 2Au + ³⁄₂O₂), whereas Au₂O is not commercially viable as a stable reagent and any Au(I) oxide present would introduce uncontrolled disproportionation side-reactions.
- [1] Shi, H.; Stampfl, C. Properties of the gold oxides Au₂O₃ and Au₂O: First-principles investigation. Physical Review B 2007, 75, 205125. DOI: 10.1103/PhysRevB.75.205125. View Source
- [2] The Materials Project. mp-27253: Au₂O₃ (orthorhombic, Fdd2, 43). Formation Energy: –0.467 eV/atom; Energy Above Hull: 0.000 eV. https://legacy.materialsproject.org/materials/mp-27253. View Source
